molecular formula C21H20O3 B8767831 (1-Propanyl-3-ylidene)triphenol CAS No. 29036-21-3

(1-Propanyl-3-ylidene)triphenol

Cat. No.: B8767831
CAS No.: 29036-21-3
M. Wt: 320.4 g/mol
InChI Key: CQOZJDNCADWEKH-UHFFFAOYSA-N
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Description

Triphenols are aromatic compounds with three hydroxyl groups attached to a benzene ring or linked through a central structure. These compounds are of significant interest in biochemistry, materials science, and pharmaceuticals due to their diverse reactivity, binding properties, and applications. Below, we compare this compound with structurally and functionally analogous triphenols based on available research.

Properties

CAS No.

29036-21-3

Molecular Formula

C21H20O3

Molecular Weight

320.4 g/mol

IUPAC Name

2-[3,3-bis(2-hydroxyphenyl)propyl]phenol

InChI

InChI=1S/C21H20O3/c22-19-10-4-1-7-15(19)13-14-16(17-8-2-5-11-20(17)23)18-9-3-6-12-21(18)24/h1-12,16,22-24H,13-14H2

InChI Key

CQOZJDNCADWEKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(C2=CC=CC=C2O)C3=CC=CC=C3O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Propanyl-3-ylidene)triphenol typically involves the reaction of phenol derivatives with propanyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (1-Propanyl-3-ylidene)triphenol undergoes various chemical reactions, including:

  • **Oxid

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Triphenols

Structural Features and Substituent Effects

Triphenol derivatives vary in substituent placement and backbone architecture, which critically influence their properties:

Compound Structure Key Features Reference
4,4',4''-(Ethan-1,1,1-triyl)triphenol (THPE) Three phenol rings linked via an ethane bridge High thermal stability; used in epoxy resins and environmental hazard studies
Lauryl Gallate (C12-LG) Gallic acid esterified with lauryl chain Antimicrobial activity; inhibits Streptococcus mutans biofilms
DPA–EG Ester (DEE) Bio-based triphenol from diphenolic acid and eugenol Non-toxic, degradable epoxy resin with high Tg and toughness
2,3,5-Triphenol Tetrazolium Chloride (TTC) Tetrazolium salt with triphenol groups Biochemical reagent for cell viability assays
TLR2 Antagonists (e.g., CU-CPT22) Pyrogallol-derived 1,2,3-triphenol motif Susceptible to oxidation; limits use in aerobic conditions

Key Insight: The propanyl substituent in "(1-Propanyl-3-ylidene)triphenol" may enhance hydrophobicity or steric effects compared to gallate esters (C12-LG) or ethane-bridged triphenols (THPE).

Enzyme Interactions
  • Yam Polyphenol Oxidase (PPO): Triphenols like phloroglucinol and pyrogallic acid exhibit low PPO activity compared to diphenols (e.g., catechol) .
Antimicrobial and Biofilm Inhibition
  • Lauryl Gallate: Demonstrates dose-dependent inhibition of S. mutans biofilms (98% suppression at 98.98 µM) and reduces medium acidification . Propanyl-substituted triphenols could mimic this activity if hydrophobic chains enhance membrane disruption.
Anticancer Potential
  • Terphenyllin Derivatives: Triphenol derivatives like CHNQD-00824 show cytotoxic activity via DNA damage and apoptosis induction . Structural similarities may position "this compound" as a candidate for anticancer screening.

Material Science and Environmental Performance

Solubility and Soil Retention
  • Fulvic Acid (FA) Modification: Triphenol-PG conjugates reduce solubility in sandy soils, prolonging fertility effects . Propanyl substituents could similarly alter solubility profiles for agricultural applications.
Epoxy Resin Performance
  • DEE–EP: A degradable epoxy resin derived from triphenol DEE exhibits superior Tg (glass transition temperature) and acid degradability compared to BPA-based resins .

Data Tables: Comparative Analysis

Table 1. Key Physicochemical Properties

Property THPE Lauryl Gallate DEE–EP Hypothesized this compound
Molecular Weight 306.36 g/mol 338.4 g/mol ~450 g/mol* ~250–300 g/mol*
Solubility Low in water Lipophilic Moderate in polar solvents Likely hydrophobic
Thermal Stability High Moderate High Moderate to High

*Estimated based on structural analogs.

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